molecular formula C9H11NO4 B8204954 6-(Dimethoxymethyl)nicotinic acid

6-(Dimethoxymethyl)nicotinic acid

Cat. No. B8204954
M. Wt: 197.19 g/mol
InChI Key: HWSXSTVSXVTTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Dimethoxymethyl)nicotinic acid is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cancer and Hyperlipidemia Management : 6-substituted nicotinic acid analogues, including 6-(Dimethoxymethyl)nicotinic acid, demonstrate potent inhibitory activity against carbonic anhydrase III. This suggests their potential as therapeutic candidates for managing hyperlipidemia and cancer (Mohammad, Alzweiri, Khanfar, & Al-Hiari, 2017).

  • Atherosclerosis Treatment : Nicotinic acid is shown to reduce the progression of atherosclerosis in mice through its receptor GPR109A expressed on immune cells, indicating its potential anti-inflammatory effects for treating atherosclerosis and other diseases (Lukasova, Malaval, Gille, Kero, & Offermanns, 2011).

  • Breast Cancer Research : Studies on nicotinic acid and nicotinamide reveal their activation of the G protein estrogen receptor (GPER) in breast cancer cells and cancer-associated fibroblasts, potentially influencing growth and migration in these cells (Santolla et al., 2014).

  • Skin Care Applications : Nicotinamide, a derivative of nicotinic acid, is recognized for its antioxidative properties and is used in acne-prone skin care, with potential applications for other skin diseases and systemic therapy (Otte, Borelli, & Korting, 2005).

  • Antihyperlipidemic Drug Development : The discovery of nicotinic acid activating a novel GPCR, HM74b, in adipocytes provides clues for developing novel antihyperlipidemic drugs (Soga et al., 2003).

  • Cardiovascular Disease Prevention : Nicotinic acid treatment has shown to reduce cardiovascular events and the progression of atherosclerosis. Its benefits might come from non-lipid-mediated anti-inflammatory effects and adiponectin secretion (Digby, Lee, & Choudhury, 2009).

properties

IUPAC Name

6-(dimethoxymethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-9(14-2)7-4-3-6(5-10-7)8(11)12/h3-5,9H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSXSTVSXVTTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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